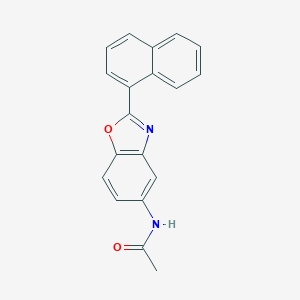![molecular formula C27H20ClNO3 B253121 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B253121.png)
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a hydroxy group, and a naphthyl group
Méthodes De Préparation
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the indole core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Naphthyl Group: This step involves the acylation of the indole core with a naphthyl acyl chloride derivative under Friedel-Crafts acylation conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Applications De Recherche Scientifique
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation, depending on its specific biological activity.
Comparaison Avec Des Composés Similaires
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the indole or naphthyl rings, leading to variations in its chemical and biological properties.
This compound:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable in various fields of research.
Propriétés
Formule moléculaire |
C27H20ClNO3 |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C27H20ClNO3/c28-23-14-5-2-9-19(23)17-29-24-15-6-4-13-22(24)27(32,26(29)31)16-25(30)21-12-7-10-18-8-1-3-11-20(18)21/h1-15,32H,16-17H2 |
Clé InChI |
IXUPSADGSPWPON-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)

![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)


![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253057.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B253059.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B253060.png)
![N~5~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B253061.png)
